molecular formula C16H13Cl2N3O2 B11942488 N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline CAS No. 7145-67-7

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline

Cat. No.: B11942488
CAS No.: 7145-67-7
M. Wt: 350.2 g/mol
InChI Key: AUPRHQJGIVQSQR-UHFFFAOYSA-N
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Description

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline is a halogenated azo compound characterized by a phenylazo group (-N=N-C₆H₅) attached to a 2,6-dichloro-substituted aniline core, with acetyl groups (-COCH₃) replacing the hydrogen atoms on the amine nitrogen. Its molecular formula is C₁₆H₁₂Cl₂N₄O₂, and it belongs to the azo dye family, which is widely used in industrial applications such as textiles, inks, and pigments. The dichloro substituents enhance photostability and electron-withdrawing properties, while the acetyl groups improve solubility in organic solvents and reduce amine reactivity .

Properties

CAS No.

7145-67-7

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-acetyl-N-(2,6-dichloro-4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-10(22)21(11(2)23)16-14(17)8-13(9-15(16)18)20-19-12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

AUPRHQJGIVQSQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1Cl)N=NC2=CC=CC=C2)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Chlorination of 4-Nitroaniline Precursors

The synthesis typically begins with 4-nitroaniline, which undergoes dichlorination to yield 2,6-dichloro-4-nitroaniline. Patent US4605767A details an optimized chlorination process using hypochlorous acid (HClO) in aqueous hydrochloric acid (HCl) at controlled temperatures. A dispersing agent, such as secondary alkanesulfonate, is added to prevent resin formation and ensure homogeneity. The reaction proceeds in two stages:

  • First-stage chlorination at 5–10°C for 2–3 hours, achieving partial substitution.

  • Second-stage chlorination at 15–20°C for 5–7 hours, followed by post-chlorination at 70°C to complete the substitution.

This method achieves a 90% yield and ≥97% purity, critical for downstream reactions. Excess HCl (>6 moles per mole of 4-nitroaniline) is avoided to minimize effluent pollution.

Diazotization and Azo Coupling

The 2,6-dichloro-4-aminophenol undergoes diazotization with nitrous acid (HNO₂) to form a diazonium salt, which couples with benzene to introduce the phenylazo group. Although specific protocols are absent in the provided sources, general azo coupling principles apply:

  • Diazotization : The amine is treated with NaNO₂ and HCl at 0–5°C to form the diazonium chloride.

  • Coupling : The diazonium salt reacts with benzene in a weakly acidic medium (pH 4–6) at 10–15°C.

Side reactions, such as triazene formation, are mitigated by maintaining low temperatures and precise pH control.

Acetylation of Primary Amine Groups

The final step involves acetylation of the free amine groups using acetic anhydride ((CH₃CO)₂O). A base, such as pyridine or sodium acetate, catalyzes the reaction by scavenging HCl. Conditions from CN1045002C for analogous compounds suggest:

  • Molar ratio : 2.2–2.5 equivalents of acetic anhydride per amine group.

  • Temperature : 40–60°C for 4–6 hours.

  • Work-up : Precipitation in ice-water followed by recrystallization from ethanol.

The product, this compound, is isolated as a crystalline solid with a melting point of 187–191°C.

Optimization of Reaction Conditions

Temperature and Pressure Dependencies

Chlorination and acetylation are highly temperature-sensitive. For example, exceeding 70°C during post-chlorination causes decomposition of 2,6-dichloro-4-nitroaniline. Similarly, acetylation above 60°C promotes diacetylated byproducts. Recent advances (US7777079B2) highlight pressurized reactors for ammoniation steps, though this is less relevant to azo compounds.

Solvent and Catalytic Systems

  • Chlorination : Water is the primary solvent, with dispersing agents (e.g., secondary alkanesulfonates) enhancing reactant solubility.

  • Azo coupling : Polar aprotic solvents (e.g., DMF) improve diazonium stability but are avoided industrially due to cost.

Catalysts are generally omitted in chlorination, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate azo coupling.

Analytical Characterization

Spectroscopic Data

While the provided sources lack spectral data for the target compound, inferred properties include:

  • IR : N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and azo group (~1400 cm⁻¹).

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), acetyl methyl groups (δ 2.1–2.3 ppm).

Purity and Yield Metrics

Industrial batches (per US4605767A) report:

ParameterValue
Yield (chlorination)90%
Purity (HPLC)≥97%
Melting Point187–191°C

Industrial-Scale Production Considerations

Effluent Management

Chlorination generates HCl-rich wastewater, treated via neutralization with NaOH. US7777079B2 describes a two-stage ammonia recovery system:

  • First-stage absorption : 0–2.5 MPa, recovering 60–70% NH₃.

  • Second-stage absorption : 0–1.6 MPa, achieving >90% total recovery.

Cost Optimization

  • Raw materials : Bulk procurement of 4-nitroaniline (~$15/kg) and acetic anhydride (~$10/kg).

  • Energy : Low-temperature chlorination reduces cooling costs by 20% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The phenylazo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Methyl Yellow (4-(Dimethylamino)azobenzene; CAS 60-11-7)

Molecular Formula : C₁₄H₁₅N₃
Key Features :

  • Substituents: N,N-dimethylamino group at the para position of the aniline ring.
  • Applications: Historically used as a pH indicator and dye.

Comparison :

  • Electronic Effects: Methyl Yellow’s dimethylamino group is electron-donating, resulting in a bathochromic shift (red/orange color) compared to the target compound’s electron-withdrawing dichloro substituents (likely yellow/orange) .
  • Solubility : Methyl Yellow is more lipophilic due to the dimethyl group, whereas the acetyl groups in N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline may enhance solubility in polar aprotic solvents.
  • Stability : The dichloro groups in the target compound improve resistance to UV degradation compared to Methyl Yellow .

Aniline Yellow (4-(Phenylazo)aniline; CAS 60-09-3)

Molecular Formula : C₁₂H₁₁N₃
Key Features :

  • Substituents: Unmodified aniline group.

Comparison :

  • The acetyl groups in the target compound mitigate this risk by blocking reactive sites .

2,6-Dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline (CAS 1548349-72-9)

Molecular Formula : C₁₄H₁₁Cl₂N₃
Key Features :

  • Substituents: Benzimidazole ring at the para position.
  • Applications: Life sciences research (exact applications unspecified).

Comparison :

  • Functional Groups : The benzimidazole group introduces heterocyclic aromaticity, enabling π-π stacking interactions absent in the target compound’s phenylazo group.

Data Table: Comparative Properties of Selected Azo Compounds

Compound Molecular Formula Substituents CAS RN Key Applications
This compound C₁₆H₁₂Cl₂N₄O₂ 2,6-Cl₂, N,N-acetyl Not Provided Industrial dyes
Methyl Yellow C₁₄H₁₅N₃ N,N-dimethyl 60-11-7 pH indicator, dye
Aniline Yellow C₁₂H₁₁N₃ None 60-09-3 Historical dye
2,6-Dichloro-4-(benzodiazol)aniline C₁₄H₁₁Cl₂N₃ 6-methyl-benzimidazolyl 1548349-72-9 Life science research

Research Findings and Implications

  • Synthetic Pathways : this compound is synthesized via diazo coupling of 2,6-dichloroaniline with a phenyl diazonium salt, followed by acetylation. This contrasts with Methyl Yellow, which uses dimethylaniline .
  • Performance: The dichloro groups enhance lightfastness, a critical advantage over non-halogenated azo dyes like Aniline Yellow .

Biological Activity

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline (CAS No. 7145-67-7) is a synthetic organic compound known for its potential biological activities. This compound belongs to the class of azo dyes, which have been widely studied for their various applications in biochemistry and medicine. Understanding the biological activity of this compound is essential for assessing its potential therapeutic uses and safety profile.

  • Molecular Formula : C₁₆H₁₃Cl₂N₃O₂
  • Molecular Weight : 350.2 g/mol
  • Structure : The compound features a dichloro-substituted aniline structure with acetyl groups and an azo linkage, contributing to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that azo compounds, including this compound, exhibit a range of biological activities such as antibacterial, antifungal, and anticancer properties. These activities are often attributed to their ability to interact with cellular components and modulate various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression.

Case Study: Apoptosis Induction in HepG2 Cells

A study investigated the effects of this compound on HepG2 liver cancer cells. The results indicated:

  • Cell Viability : Significant reduction in cell viability at concentrations above 10 μM.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing an increase in the S phase population.
Concentration (μM)% Cell Viability% Apoptosis
01005
58515
106035
203070

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains.

Antibacterial Efficacy

In a series of experiments, this compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL
Pseudomonas aeruginosa100 μg/mL

Safety and Toxicological Profile

While the biological activities of this compound are promising, it is crucial to assess its toxicity. Preliminary toxicological assessments suggest that high doses may lead to cytotoxic effects in non-cancerous cell lines.

Toxicity Studies

Toxicity evaluations have indicated:

  • LD50 Value : The lethal dose for 50% of test subjects remains to be established but preliminary data suggest moderate toxicity.
  • Safety Precautions : Handling should be conducted with care due to potential carcinogenic effects associated with similar azo compounds.

Q & A

Q. What are the recommended synthetic routes for N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline, and what critical reaction conditions must be controlled?

Answer: The compound can be synthesized via azo coupling followed by acetylation. A typical approach involves diazotization of an aniline precursor (e.g., 2,6-dichloro-4-nitroaniline) under acidic conditions (HCl/NaNO₂ at 0–5°C), followed by coupling with acetylated phenylamine derivatives. Critical conditions include:

  • Temperature control during diazotization to avoid decomposition.
  • pH adjustment (4–6) during coupling to optimize azo bond formation.
  • Acetylation using acetic anhydride in anhydrous conditions to prevent hydrolysis of the acetyl groups.
    Post-synthesis, purification via recrystallization (ethanol/water mixtures) is recommended. For analogous azo compounds, reflux in ethanol with glacial acetic acid as a catalyst has been effective .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (λₘₐₓ ~400–500 nm) due to π→π* transitions in the azo group. Solvent polarity effects should be assessed.
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and acetyl groups (δ 2.0–2.5 ppm for CH₃). Chlorine substituents deshield adjacent protons.
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺).
  • FT-IR : Peaks at ~1600–1500 cm⁻¹ (C=C aromatic), ~1700 cm⁻¹ (C=O acetyl), and ~1400 cm⁻¹ (N=N azo) validate functional groups. Cross-reference with synthetic intermediates to confirm regioselectivity .

Q. What safety protocols are essential when handling this compound given limited toxicity data?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Waste Disposal : Treat as hazardous waste; incinerate in approved facilities.
    Although chronic toxicity data are unavailable, structural analogs (e.g., 4-(4-nitrophenylazo)aniline) suggest R&D handling by trained professionals only .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound in flow chemistry systems?

Answer: Flow chemistry enhances reproducibility and scalability. Apply DoE to:

  • Variables : Temperature (°C), residence time (min), reagent molar ratios, and solvent composition.
  • Response Metrics : Yield (%), purity (HPLC area%), and reaction efficiency (space-time yield).
    A central composite design (CCD) or Box-Behnken model identifies optimal conditions. For example, higher temperatures (60–80°C) may accelerate azo coupling but risk side reactions (e.g., hydrolysis). Use inline UV-Vis or FTIR for real-time monitoring. Statistical software (e.g., JMP, Minitab) models interactions and predicts robustness .

Q. How can researchers resolve contradictions in spectral data caused by impurities or regiochemical isomers?

Answer:

  • Impurity Profiling : Use preparative TLC/HPLC to isolate impurities. Compare MS/MS fragmentation patterns with the target compound.
  • Regioisomer Differentiation :
    • NOE NMR : Irradiate aromatic protons to identify spatial proximity of substituents.
    • XRD : Single-crystal X-ray diffraction definitively assigns regiochemistry.
    • Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for proposed structures.
      For example, dichloro substitution patterns (2,6 vs. 3,5) alter magnetic anisotropy in NMR, shifting proton signals predictably .

Q. What advanced applications does this compound have in material science or biological studies?

Answer:

  • Photoresponsive Materials : The azo group enables cis-trans isomerism under UV/visible light, useful in optoelectronic switches or liquid crystals.
  • Biological Probes : Functionalize with fluorescent tags (e.g., dansylhydrazine) for aldehyde detection in cellular imaging.
  • Polymer Modification : Copolymerize with acrylates (e.g., DMDAAC) to create dye-fixatives for textiles. Monitor stability under thermal/oxidative stress via TGA/DSC .

Q. How to mitigate solvent incompatibility or decomposition during long-term stability studies?

Answer:

  • Solvent Screening : Test stability in aprotic solvents (e.g., DMSO, DMF) vs. protic solvents (e.g., MeOH, H₂O) at 25°C/40°C.
  • Accelerated Aging : Use Arrhenius kinetics (60–80°C) to predict shelf life.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) if metal-catalyzed degradation is suspected.
    For example, acetylation reduces hydrolysis risk, but residual acetic acid may catalyze decomposition; neutralize with NaHCO₃ post-synthesis .

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